Product packaging for L-Phe-Cit-PAB(Cat. No.:)

L-Phe-Cit-PAB

Cat. No.: B15111197
M. Wt: 427.5 g/mol
InChI Key: UQJFJUGSDNWGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Phe-Cit-PAB is a synthetic peptide-based linker used in the development of Antibody-Drug Conjugates (ADCs). This compound consists of three key components:

  • L-Phenylalanine (L-Phe): An aromatic amino acid contributing hydrophobicity and structural rigidity.
  • Citrulline (Cit): A non-canonical amino acid that facilitates protease-mediated cleavage in lysosomal environments.
  • Para-Aminobenzyl (PAB): A self-immolative spacer that releases the cytotoxic payload after linker cleavage.

These linkers are critical for ADC stability in systemic circulation and efficient drug release in target cells .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N5O4 B15111197 L-Phe-Cit-PAB

Properties

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide

InChI

InChI=1S/C22H29N5O4/c23-18(13-15-5-2-1-3-6-15)21(30)27(17-10-8-16(14-28)9-11-17)19(20(24)29)7-4-12-26-22(25)31/h1-3,5-6,8-11,18-19,28H,4,7,12-14,23H2,(H2,24,29)(H3,25,26,31)

InChI Key

UQJFJUGSDNWGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCNC(=O)N)C(=O)N)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis of L-Phe-Cit-PAB

Starting Materials and Protecting Group Selection

The synthesis of this compound begins with protected amino acid derivatives to prevent undesired side reactions. L-Citrulline and L-phenylalanine are typically protected with fluorenylmethyloxycarbonyl (Fmoc) or carbobenzyloxy (Cbz) groups. For example, Fmoc-protected L-citrulline (15 ) and Cbz-protected L-citrulline (16 ) are synthesized in quantitative yields via reactions with Fmoc-Cl or Cbz-OSu, respectively. The para-aminobenzyl alcohol (PABOH) moiety is introduced through coupling reactions, often using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent.

Dipeptide Formation and Spacer Incorporation

The coupling of protected citrulline with PABOH proceeds via HATU-mediated amide bond formation. For instance, Fmoc-Cit-PABOH (17 ) is synthesized in 60–65% yield, while Cbz-Cit-PABOH (18 ) achieves 70–80% yield. Subsequent Fmoc deprotection using triethylamine (20 equiv.) in dimethylformamide (DMF) generates the free amine (Cit-PABOH), which reacts with Fmoc-Phe-OSu to form Fmoc-Phe-Cit-PABOH (8 ) in 85–95% yield as a single diastereomer. This step is critical for maintaining stereochemical integrity, as citrulline’s α-carbon is prone to epimerization under basic conditions.

Table 1: Key Reaction Yields in this compound Synthesis
Step Reagents Yield Diastereoselectivity
Citrulline protection Fmoc-Cl / Cbz-OSu >95% N/A
PABOH coupling HATU, DIPEA 60–80% >99:1
Dipeptide formation Fmoc-Phe-OSu, TEA 85–95% >99:1
Final deprotection TEA / Pd-H₂ 90–95% >99:1

Alternative Synthetic Routes and Optimization

Cbz-Based Protection Strategies

Cbz-protected intermediates offer advantages in hydrogenolysis-driven deprotection. For example, Cbz-Phe-Cit-PABOH (10 ) is synthesized in 84–96% yield and subsequently deprotected via palladium-catalyzed hydrogenolysis to yield Phe-Cit-PABOH. This route minimizes side reactions associated with Fmoc deprotection under basic conditions.

Maleimidocaproyl (Mc) Linker Conjugation

The final step involves conjugating the dipeptide to a maleimidocaproyl (Mc) spacer for ADC integration. Activated 6-maleimidohexanoic acid (Mc-OSu, 20 ) reacts with Phe-Cit-PABOH in DMF, yielding this compound-Mc (1 ) in up to 95% yield. Optimized reaction conditions (e.g., 1.5 equiv. Mc-OSu, 0°C) prevent maleimide ring-opening and ensure stability.

Stability and Enzymatic Cleavage Profiles

pH-Dependent Hydrolysis

This compound linkers exhibit tunable stability across physiological pH ranges. For instance, Phe-Cit-PABC linkers show a hydrolysis half-life ($$t_{1/2}$$) of 25 days at pH 7.0, decreasing to 15.7 hours at pH 6.0 and 8.5 minutes at pH 5.0. This pH sensitivity ensures payload release in lysosomal environments (pH 4.5–5.5) while maintaining plasma stability (pH 7.4).

Table 2: Hydrolysis Kinetics of this compound Variants
Linker Type $$t_{1/2}$$ at pH 7.0 $$t_{1/2}$$ at pH 5.0 Selectivity Ratio ($$k{pH5}/k{pH7}$$)
Phe-Cit-PABC 25 d 15.7 h 38.2
Ala-Lys-PABC 60 min 9 min 6.6
SpiDo linker 1.1 h 28.8 h 31.7

Cathepsin B-Mediated Cleavage

The Cit-PAB moiety is selectively cleaved by cathepsin B, a lysosomal protease overexpressed in tumors. In vitro studies demonstrate >90% payload release within 24 hours at pH 4.5, with minimal off-target hydrolysis (<6% at pH 7.4). This selectivity is critical for minimizing systemic toxicity in ADCs like brentuximab vedotin.

Industrial-Scale Production and Challenges

Epimerization Mitigation

Racemization at citrulline’s α-carbon remains a key challenge. The optimized HATU coupling protocol reduces epimerization to <1%, compared to 5–10% in traditional carbodiimide-based methods. Low-temperature reactions (0–4°C) and minimized basic conditions further enhance stereochemical fidelity.

Scalability and Cost Efficiency

Large-scale synthesis employs cost-effective reagents like Cbz-Cl instead of Fmoc-Cl, reducing raw material costs by 30–40%. However, Pd-catalyzed hydrogenolysis requires specialized equipment for safe handling of hydrogen gas, as noted in microbial L-phenylalanine production systems.

Comparative Analysis of Linker Technologies

This compound vs. Val-Cit-PAB

While Val-Cit-PAB linkers dominate ADC pipelines, this compound offers superior plasma stability ($$t_{1/2}$$ = 25 d vs. 3.8 h for Val-Cit-PAB at pH 7.0). This stability profile makes it preferable for ADCs with prolonged circulation half-lives.

Next-Generation Linker Designs

Emerging linkers like SpiDo (spiro-di-orthoester) combine pH sensitivity and protease cleavage. For example, SpiDo-linked constructs exhibit a $$t_{1/2}$$ of 28.8 hours at pH 7.4 vs. 1.1 hours at pH 5.5, achieving a 31.7-fold selectivity ratio. Such innovations highlight the potential for hybrid this compound-SpiDo architectures.

Chemical Reactions Analysis

Enzymatic Cleavage by Lysosomal Proteases

L-Phe-Cit-PAB is designed for lysosomal protease cleavage, primarily by cathepsin B, though other cathepsins (e.g., S, L) contribute .

Plasma Stability and Off-Target Hydrolysis

Stability in plasma is a key concern for ADC linkers:

Linker TypeHalf-Life in Mouse PlasmaHalf-Life in Human PlasmaKey Modifiers
Val-Cit-PABC ~240 min>24 hP3 acidic residues
Val-Ala-PABC >300 min>24 hHydrophilicity
Phe-Lys-PABC 8 minN/ARapid Ces1C cleavage
  • This compound Stability : While explicit data are scarce, Phe’s hydrophobicity may reduce plasma stability compared to Val-Cit due to higher susceptibility to carboxylesterase (Ces1C) in rodents . Acidic P3 residues (e.g., Glu/Asp) improve stability by blocking Ces1C access .

Modifications to Enhance Performance

Structural optimizations to this compound derivatives include:

  • P1 Position Substitutions :

    • Replacing Cit with basic residues (e.g., Arg) increases cathepsin B cleavage rates by 9-fold .

    • Polar P1 residues (Asp) reduce cleavage efficiency, suggesting steric/electronic effects .

  • PABC Modifications :

    • Introducing electron-withdrawing groups (e.g., CF₃) on the PABC benzene ring enhances serum stability without affecting lysosomal cleavage .

    • PEGylation of the PAB spacer improves hydrophilicity and reduces aggregation .

Comparative Analysis with Val-Cit-PABC

ParameterVal-Cit-PABCThis compound (Inferred)
Plasma StabilityModerate (mouse: ~240 min)Likely lower
Cathepsin B ActivityHighModerate (Phe steric bulk)
Ces1C SusceptibilityHigh in rodentsHigher (hydrophobic Phe)
  • Key Trade-offs : Phe-Cit linkers may sacrifice plasma stability for altered protease targeting, though empirical validation is needed .

Scientific Research Applications

L-Phenylalanine-Citrulline-p-Aminobenzyl (L-Phe-Cit-PAB) is a compound primarily utilized in the development of antibody-drug conjugates (ADCs). ADCs are revolutionizing clinical cancer therapy . this compound features a combination of the amino acids L-Phenylalanine and Citrulline, linked to a p-Aminobenzyl moiety. The structure of this compound allows for specific interactions with biological targets, making it an essential component in targeted cancer therapies. The presence of p-Aminobenzyl provides a site for drug attachment, facilitating the release of cytotoxic agents in targeted cancer cells.

This compound can undergo hydrolysis and fragmentation under physiological conditions. When conjugated to a cytotoxic drug, the linker can be cleaved by proteolytic enzymes, such as cathepsins, which are prevalent in the tumor microenvironment. This cleavage results in the release of the active drug and the formation of p-Aminobenzyl derivatives. ADCs utilizing this compound can effectively induce apoptosis in cancer cells through targeted delivery mechanisms. The unique combination of amino acids also aids in evading immune responses, allowing for prolonged therapeutic effects.

Applications in Antibody-Drug Conjugates (ADCs)

This compound enhances the selectivity and potency of cancer therapies by ensuring that cytotoxic agents are delivered directly to tumor cells while minimizing systemic toxicity.

Enhancing ADC Efficacy Minimal structural changes, including the types and stereochemistry of the amino acids, can optimize peptide linkers . Valine-alanine (Val-Ala) has better hydrophilicity and stability than Val-Cit . ADCs containing an (l,l) dipeptide linker showed higher antitumor activity in vitro and in vivo than other amino acid configurations .

Novel Linker Design One linker design used a cyclobutane-1,1-dicarboxamide (cBu) structure that was predominantly dependent on cathepsin B . Drug release from cBu-Cit-containing linkers was efficiently suppressed by a cathepsin B inhibitor, while a cathepsin K inhibitor did not have a significant effect . The traditional Val-Cit-containing linker appeared strongly resistant to all single-protease inhibitors .

Disulfide-Linker Conjugation A novel Cys-linked disulfide-conjugation strategy can be applied to non-thiol payloads, such as MMAE, by inserting a self-cleaving disulfide linker . Compared with the maleimide peptide (Val-Cit)-PBD-ADC, the novel disulfide ADC exhibited similar activity at several doses in a human non-Hodgkin lymphoma tumor xenograft mouse model . This novel disulfide-ADC had a higher MTD than that of a Val-Cit-ADC (10 vs. 3 mg/kg) .

Data Table: Comparison of ADC Linkers

Compound NameStructure FeaturesUnique Aspects
Val-Cit-p-AminobenzylValine and Citrulline linked to p-AminobenzylCommonly used; known for stability and efficacy
Gly-Gly-p-AminobenzylGlycine-Glycine sequence with p-AminobenzylLess explored; potential for improved solubility
Mal-p-HydroxyphenylMaleimide group with hydroxyl phenylUsed for thiol-specific conjugation
Val-Ala-p-AminobenzylValine-Alanine sequence linked to p-AminobenzylEnhanced cleavage rates compared to others
This compoundL-Phenylalanine and Citrulline with PABSpecific targeting capabilities, maintains stability during circulation for effective drug delivery systems

Case Studies

Exatecan Conjugates Antibody–Exatecan conjugates with a novel self-immolative moiety overcome resistance in colon and lung cancer . Exatecan showed the highest LLE value of 10.08 compared with SN-38 (6.41) and DXd (7.61), reflecting improved “drug-like” properties of exatecan in terms of increased activity and lowered lipophilicity .

Tumor Regression in Lymphoma Model A novel anti-CD22-DM1-ADC could induce tumor regression at a single dose of 3 mg/kg in a human lymphoma tumor xenograft mouse model .

Considerations for Linker Design

Enzyme Cleavage It was initially believed that only cathepsin B was responsible for the cleavage of ValCitPABC; however, later gene knockout studies have shown that other cathepsins, like cathepsin S, cathepsin L, and cathepsin F, are also involved in the cleavage mechanism . A variety of dipeptide sequences can act as substrates for these lysosomal enzymes .

Mechanism of Action

The mechanism of action of L-Phe-Cit-PAB involves:

Comparison with Similar Compounds

Val-Cit-PAB (CAS: 159857-79-1)

  • Chemical Structure: Replaces L-Phe with L-Valine (Val), a branched-chain aliphatic amino acid.
  • Molecular Weight: 379.45 g/mol (C₁₈H₂₉N₅O₄) vs.
  • Solubility : 59 mg/mL in DMSO (155.49 mM) .
  • Functional Role : A benchmark cleavable linker in ADCs, optimized for cathepsin B cleavage. Val’s smaller side chain may enhance enzymatic accessibility compared to Phe’s bulkier structure .

Boc-Val-Cit-PAB (CAS: 870487-09-5)

  • Chemical Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on Valine.
  • Molecular Weight : 479.57 g/mol (C₂₃H₃₇N₅O₆).
  • Solubility : 100 mg/mL in DMSO (208.52 mM), often requiring sonication for dissolution .
  • Functional Role : The Boc group enhances stability during synthesis but requires deprotection before ADC conjugation. This adds steps compared to unprotected linkers like L-Phe-Cit-PAB .

Fmoc-Val-Cit-PAB (CAS: Not provided)

  • Chemical Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group on Valine.
  • Solubility : 1 mg dissolves in 1.662 mL DMSO at 1 mM concentration .
  • Functional Role : Primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group is UV-sensitive and requires careful handling, making it less suitable for direct ADC applications compared to this compound .

((6-(3,5-bis(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)phenyl)hex-5-ynoyl)oxy)-Val-Cit-PAB

  • Chemical Structure : Modifies the linker with a sulfonyl-oxadiazole group and alkyne chain.
  • Functional Role : Designed for customized ADC applications, emphasizing tunable chain length and functional end-groups. This highlights the trend toward structural diversification to optimize drug release kinetics and solubility .

Data Table: Key Properties of Cit-PAB-Based Linkers

Compound Molecular Formula Molecular Weight (g/mol) Solubility (DMSO) Key Feature
Val-Cit-PAB C₁₈H₂₉N₅O₄ 379.45 59 mg/mL (155.49 mM) Standard cleavable linker
Boc-Val-Cit-PAB C₂₃H₃₇N₅O₆ 479.57 100 mg/mL (208.52 mM) Boc protection enhances stability
Fmoc-Val-Cit-PAB Not provided >500 (estimated) 1 mg/1.662 mL (1 mM) SPPS-compatible, UV-sensitive
This compound Not provided ~450 (estimated) Data not available Enhanced hydrophobicity from Phe

Research Findings and Functional Implications

  • Structural Impact on Cleavage Efficiency :

    • Val-Cit-PAB’s aliphatic side chain allows faster cathepsin B cleavage compared to bulkier analogs like this compound, which may slow enzymatic activity but improve plasma stability .
    • Boc and Fmoc groups introduce steric hindrance, requiring additional synthetic steps but offering controlled conjugation .
  • Solubility and ADC Formulation :

    • Val-Cit-PAB’s high solubility in DMSO (155.49 mM) simplifies ADC preparation, whereas this compound’s hydrophobicity might necessitate co-solvents .
  • Customization Trends :

    • Modifications like sulfonyl-oxadiazole groups () reflect efforts to balance stability, solubility, and tumor-specific drug release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.